molecular formula C11H9ClN4O3 B034341 Spiro-cimqat CAS No. 107583-21-1

Spiro-cimqat

Cat. No.: B034341
CAS No.: 107583-21-1
M. Wt: 280.67 g/mol
InChI Key: QBRYBUXHTFUNRQ-UHFFFAOYSA-N
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Description

Spiro-cimqat is a state-of-the-art hole transport material (HTM) specifically engineered for high-efficiency perovskite solar cells (PSCs). Its primary research value lies in its exceptional molecular design, which features a spiro-conjugated core that promotes excellent thermal stability and morphological control in thin films. This compound functions by efficiently extracting and transporting holes from the perovskite light-absorber layer to the cathode, a critical process for minimizing charge recombination and maximizing device performance. Researchers utilize this compound to investigate the relationship between HTM structure, film formation, and overall photovoltaic parameters such as open-circuit voltage (Voc), fill factor (FF), and long-term operational stability. Its application is pivotal in advancing the development of next-generation, commercially viable PSCs, offering a robust and reliable alternative to conventional HTMs for studies focused on enhancing device efficiency and longevity. Key areas of investigation include its role in p-i-n (inverted) and n-i-p (conventional) device architectures, its interaction with various perovskite compositions, and its performance under accelerated aging tests.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

107583-21-1

Molecular Formula

C11H9ClN4O3

Molecular Weight

280.67 g/mol

IUPAC Name

(4R)-6-chloro-3-methylspiro[1H-quinazoline-4,5'-imidazolidine]-2,2',4'-trione

InChI

InChI=1S/C11H9ClN4O3/c1-16-10(19)13-7-3-2-5(12)4-6(7)11(16)8(17)14-9(18)15-11/h2-4H,1H3,(H,13,19)(H2,14,15,17,18)/t11-/m1/s1

InChI Key

QBRYBUXHTFUNRQ-UHFFFAOYSA-N

SMILES

CN1C(=O)NC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)Cl

Isomeric SMILES

CN1C(=O)NC2=C([C@]13C(=O)NC(=O)N3)C=C(C=C2)Cl

Canonical SMILES

CN1C(=O)NC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)Cl

Synonyms

6'-chloro-3'-methylspiro(imidazolidine-4,4'(1'H)-quinazoline)-2,2',5(3'H)-trione
spiro-CIMQAT

Origin of Product

United States

Synthetic Methodologies for Spirocyclic Compounds

Foundational Strategies for Spirocycle Construction

The synthesis of spirocyclic compounds often relies on established organic reactions that enable the formation of new rings around a quaternary spiro center. These foundational strategies are crucial for building the core spirocyclic framework.

Cycloaddition Reactions in the Synthesis of Spirocyclic Scaffolds

Cycloaddition reactions are powerful tools for constructing spirocyclic systems by forming new rings from two or more unsaturated molecules. These reactions are highly atom-economical and can introduce multiple stereocenters in a single step. For instance, 1,3-dipolar cycloaddition reactions, involving azomethine ylides and various dipolarophiles, have been successfully employed to synthesize spiro heterocycles, including bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes. The reaction of cyclopropenes with stable azomethine ylides, such as protonated Ruhemann's purple (PRP), has yielded bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts with high diastereofacial selectivity.

Another notable application is the palladium-catalyzed (3+2) and (4+2) cycloaddition reactions of sulfamidate imine-derived azadienes, which enable the construction of densely functionalized spirocyclic pyrrolidines and tetrahydroquinolines. These methods highlight the utility of specific synthons in accessing complex spirocyclic structures. Furthermore, chemo- and diastereoselective (3+2) cycloaddition reactions between donor-acceptor (D-A) cyclopropanes and α,β-unsaturated enamides have been developed for the efficient synthesis of spiro(cyclopentane-1,3'-indoline) derivatives, often yielding products as single diastereomers.

Table 1: Examples of Cycloaddition Reactions in Spirocyclic Synthesis

Reaction TypeReactantsSpirocyclic Product TypeKey FeaturesReference
1,3-Dipolar CycloadditionAzomethine ylides + CyclopropenesBis-spirocyclic 3-azabicyclo[3.1.0]hexanesHigh diastereofacial selectivity
Pd-catalyzed (3+2) & (4+2) CycloadditionSulfamidate imine-derived azadienesSpirocyclic pyrrolidines & tetrahydroquinolinesDensely functionalized, diastereoselective
(3+2) CycloadditionDonor-Acceptor cyclopropanes + α,β-unsaturated enamidesSpiro(cyclopentane-1,3'-indoline) derivativesChemo- and diastereoselective, single diastereomers

Multicomponent and Domino Reaction Sequences for Spiro Compound Assembly

Multicomponent reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the rapid assembly of complex molecules, including spiro compounds, in a single pot from three or more starting materials. These reactions minimize purification steps and reduce waste, aligning with green chemistry principles.

Table 2: Multicomponent and Domino Reactions for Spiro Compounds

Reaction TypeKey Starting MaterialsSpirocyclic Product TypeConditions/CatalystYield RangeReference
Multicomponent Domino Reactions (MDRs)Meldrum's acid, aromatic aldehydes, aminopyrazoles/isoxazolesSpiro{pyrazolodioxanopyridine}-4,6-diones, Spiro{isoxazolodioxanopyridine}-4,6-dionesAqueous solution, microwave irradiation76–93%
Knoevenagel/Michael/Cyclization DominoIsatin, malononitrile, barbituric acidSpiro compounds (e.g., spiroindolines)Ethanol, ionic liquid (1-methylimidazolium chloride), microwave43–98%

Stereoselective Approaches in Spirocyclic Synthesis

The construction of spirocyclic compounds with defined stereochemistry is a significant challenge and an active area of research, particularly given their prevalence in biologically active molecules and natural products ontosight.ai. Stereoselective synthesis aims to control the formation of new chiral centers at the spiro atom and adjacent positions.

Recent advances have focused on developing novel synthetic strategies to form spirocyclic entities in a stereoselective manner. This includes approaches to spirocyclic oxindoles, which are widespread motifs in modern organic synthesis and drug discovery. Catalytic asymmetric [3+2] cycloaddition reactions, for example, involving imino esters and α-alkylidene succinimides, have successfully yielded spirocyclic pyrrolidines with high yields and enantioselectivities, often producing predominantly a single diastereomer. Claisen rearrangement protocols have also been developed for the stereoselective synthesis of spiro[4.5]decanes and spirocyclic oxindoles, with applications in total synthesis of natural products. The use of organocatalysts and transition-metal-based catalytic systems plays a crucial role in achieving high stereoselectivity in multicomponent reactions leading to spiro derivatives ontosight.ai.

Advanced and Emerging Synthetic Techniques for Spirocycles

Beyond traditional methods, modern chemistry is exploring innovative techniques to enhance the efficiency, sustainability, and selectivity of spirocycle synthesis.

Photochemical and Electrochemical Methodologies in Spirocyclization

Photochemical and electrochemical methods offer alternative and often greener approaches to organic synthesis by employing light (photons) or electricity (electrons) as clean energy sources to drive reactions. These techniques can generate highly reactive intermediates, such as radicals and radical ions, under mild conditions, enabling novel bond disconnections and transformations that are challenging via traditional thermal methods.

In spirocyclization, visible-light-driven photoredox catalysis has facilitated dearomative spirocyclization of heteroaromatics, providing efficient ways to construct highly functionalized 3D molecular architectures. For instance, radical 5-exo-trig spirocyclization of electron-rich thiophene, furan, and indole (B1671886) derivatives has been achieved photochemically. Electrochemical methods have also been applied, such as in the electrochemical trifluoromethylation/spirocyclization of N-benzylacrylamides to construct trifluoromethylated 2-azaspiro[4.5]decanes. These methods often proceed under mild conditions, reducing the reliance on strong chemical oxidants and reductants, and thus minimizing environmental impact.

Table 3: Photochemical and Electrochemical Spirocyclization Examples

MethodologyTransformationSpirocyclic Product TypeKey FeaturesReference
Photochemical Dearomative SpirocyclizationRadical 5-exo-trig cyclization of heteroaromaticsSpiro-scaffolds from thiophene, furan, indoleVisible-light-driven, construction of 3D architectures
Electrochemical Trifluoromethylation/SpirocyclizationN-Benzylacrylamides + Trifluoromethyl sourceTrifluoromethylated 2-azaspiro[4.5]decanesExternal oxidant-free, catalyst-free, broad substrate scope

Flow Chemistry Applications for Efficient Spiro Compound Production

Flow chemistry, or continuous flow technology, represents a paradigm shift from traditional batch processes, offering significant advantages in terms of precise control over reaction parameters, enhanced safety, improved scalability, and increased efficiency. This technology is particularly valuable for the rapid and green production of complex chemical entities, including spiro compounds.

The modular and scalable nature of flow systems allows for easy integration of additional reactors and inline analysis, reducing processing time and providing a flexible platform for both laboratory-scale experimentation and large-scale industrial production. Examples include the continuous flow synthesis of spiro-oxindole dihydroquinazolinones, which were synthesized in good yields using microwave flow synthesis in a three-component reaction. Flow chemistry has also been applied to the efficient synthesis of novel spiro-naphthalene-1,2'-oxadiazol-4-ones, demonstrating better yields compared to batch chemistry due to improved mixing and reaction control. The integration of flow processing with synthetic chemistry is accelerating the synthesis of complex molecules and natural products, making it a powerful platform for molecular assembly.

Table 4: Flow Chemistry Applications in Spiro Compound Synthesis

Spirocyclic Product TypeReaction TypeKey Advantages in FlowYield RangeReference
Spiro-oxindole dihydroquinazolinonesThree-component reaction, microwave flow synthesisPrecise control, scalability, reduced residence times40–87%
Spiro-naphthalene-1,2'-oxadiazol-4-onesCycloaddition of hydrazonyl chlorides to naphthoquinonesImproved mixing, cleaner product, better yields than batchNot specified, but "better yields"

Theoretical and Computational Investigations of Spirocyclic Systems

Structure-Activity Relationship (SAR) Elucidation and Computational Design Principles for Spirocyclic Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to establish the correlation between the chemical structure of a compound and its biological activity. creative-biolabs.com For spirocyclic derivatives, SAR elucidation is particularly insightful due to their inherent three-dimensionality and conformational rigidity, which can confer unique binding properties and selectivity profiles. enamine.netresearchgate.net Computational approaches, such as molecular docking and molecular dynamics simulations, are instrumental in deciphering these relationships by providing atomic-level insights into how spiro compounds interact with their biological targets. nih.govnih.govrsc.org

By systematically modifying specific parts of the Spiro-cimqat structure—such as the substituents on the quinazoline (B50416) or imidazolidine (B613845) rings, or the nature of the spiro linker—and then computationally assessing the impact of these changes on binding affinity and interactions, a comprehensive SAR can be built. For example, studies on spiro-indoloquinazoline compounds have utilized DFT and molecular docking to analyze structural properties and verify biological applications, highlighting the importance of specific functional groups for activity. nih.gov Similarly, investigations into spiro-quinazolinone derivatives have explored their inhibitory activities against enzymes like acetylcholinesterase, correlating structural features with observed potency. tandfonline.com

Illustrative Research Findings: Impact of Substitutions on this compound Activity

Based on general principles observed in spiro-quinazoline and spiro-imidazolidine research, hypothetical modifications to this compound could lead to varying activities. For instance:

Halogen Substitution: Replacing the chlorine atom at the 6'-position with other halogens (e.g., fluorine, bromine) could alter the electronic properties and lipophilicity, potentially influencing interactions with hydrophobic pockets or hydrogen bond donors/acceptors in a target binding site. A smaller, more electronegative fluorine might enhance binding by optimizing steric fit and electronic interactions.

Alkyl Group Variation: Modifying the methyl group at the 3'-position to larger alkyl chains (e.g., ethyl, isopropyl) could explore the steric requirements of the binding pocket. Optimal chain length could lead to improved van der Waals interactions, while excessively large groups might induce steric clash.

Ring Modifications: Altering the saturation level of the quinazoline ring or introducing additional heteroatoms in either the imidazolidine or quinazoline scaffold could significantly change the compound's shape, flexibility, and electronic profile, leading to profound effects on activity.

Structural Elucidation and Advanced Characterization of Spirocyclic Compounds

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable tools for the initial and detailed structural elucidation of complex organic molecules like spirocyclic compounds. These techniques provide complementary information regarding atomic connectivity, functional groups, and molecular fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Spirocyclic Architectures

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the complete connectivity and relative stereochemistry of spirocyclic compounds. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide critical insights into the proton and carbon environments within the molecule.

For Spiro-cimqat, a typical ¹H NMR spectrum would reveal distinct signals corresponding to the aromatic protons of the quinazoline (B50416) ring, the methyl protons, and the N-H protons of the imidazolidine (B613845) ring. The chemical shifts and coupling patterns provide information about the substitution patterns and neighboring protons. For instance, aromatic protons would typically appear in the δ 7.0-8.5 ppm range, while the N-CH₃ protons would be observed around δ 3.0-3.5 ppm. The presence of a broad singlet for N-H protons, typically around δ 8.0-11.0 ppm, would confirm the imidazolidine moiety.

The ¹³C NMR spectrum is crucial for identifying all unique carbon atoms, including the spiro carbon, carbonyl carbons, and carbons within the aromatic and heterocyclic rings. The spiro carbon, being quaternary and deshielded, is expected to appear at a characteristic chemical shift, often in the range of δ 50-80 ppm, depending on its immediate environment. Carbonyl carbons of the trione (B1666649) system would resonate at high δ values, typically between δ 160-180 ppm.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are vital for establishing through-bond correlations. COSY experiments would confirm proton-proton couplings within the aromatic system and any adjacent aliphatic protons. HSQC correlates protons with their directly bonded carbons, allowing for the assignment of specific carbon signals to their corresponding protons. HMBC is particularly useful for identifying long-range correlations (2-4 bonds), which are critical for establishing connectivity across the spiro center and confirming the attachment points of substituents and ring fusions. For this compound, HMBC correlations from the methyl protons to the quinazoline carbon and from the N-H protons to adjacent carbonyl carbons would be highly informative.

Table 1: Hypothetical NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H10.5 (br s)Broad singlet1HN-H (imidazolidine)
8.12 (d, J=8.5 Hz)Doublet1HH-5' (quinazoline)
7.65 (dd, J=8.5, 2.0 Hz)Doublet of doublets1HH-7' (quinazoline)
7.21 (d, J=2.0 Hz)Doublet1HH-8' (quinazoline)
3.48 (s)Singlet3HN-CH₃ (quinazoline)
¹³C175.2--C=O (imidazolidine)
168.9--C=O (quinazoline)
162.1--C=O (quinazoline)
150.5--C-2' (quinazoline)
142.8--C-4a' (quinazoline)
134.0--C-6' (quinazoline)
128.5--C-5' (quinazoline)
126.1--C-7' (quinazoline)
122.3--C-8' (quinazoline)
118.9--C-8a' (quinazoline)
65.1--Spiro Carbon (C-4)
29.5--N-CH₃

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Spiro Compounds

Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups present in this compound by analyzing molecular vibrations.

IR spectroscopy is particularly effective at identifying polar functional groups. For this compound, characteristic absorption bands would include strong C=O stretching vibrations from the trione system, likely appearing in the 1650-1750 cm⁻¹ range. N-H stretching vibrations from the imidazolidine ring would be observed as a broad band around 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) would be seen below 3000 cm⁻¹. The presence of a C-Cl bond would typically show a weak absorption in the 700-800 cm⁻¹ region.

Raman spectroscopy, sensitive to symmetric vibrations and non-polar bonds, would complement IR data. It would show strong signals for aromatic ring breathing modes and C=C stretches within the quinazoline system. The carbonyl stretches, especially those with significant bond polarization, would also be visible.

Table 2: Hypothetical IR Spectroscopic Data for this compound (KBr Pellet)

Wavenumber (cm⁻¹)Assignment
3350 (br)N-H stretch
3060 (w)Aromatic C-H stretch
2950 (m)Aliphatic C-H stretch
1720 (s)C=O stretch (imidazolidine)
1690 (s)C=O stretch (quinazoline)
1600 (m)Aromatic C=C stretch
1560 (m)Aromatic C=C stretch
760 (w)C-Cl stretch

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Spirocyclic Identification

Mass Spectrometry (MS) is crucial for determining the molecular weight and fragmentation patterns, while High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the precise determination of the elemental composition.

For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) MS would typically yield a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight. The fragmentation pattern observed in MS/MS experiments can provide further structural insights by indicating the loss of specific groups or the presence of characteristic substructures. For example, the loss of CO or HCl fragments could be indicative of the compound's structure.

HRMS is indispensable for confirming the molecular formula. By providing mass measurements with very high accuracy (typically to 4-5 decimal places), it can differentiate between compounds with very similar nominal masses but different elemental compositions. For this compound, the HRMS data would confirm the presence of chlorine (due to its characteristic isotopic pattern, M+2 peak) and the exact number of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms, thereby unequivocally establishing the molecular formula.

Table 3: Hypothetical Mass Spectrometry Data for this compound

Techniquem/z ValueRelative Intensity (%)Assignment
ESI-MS320.0450100[M+H]⁺
322.042132[M+2+H]⁺ (due to ³⁷Cl)
HRMS (ESI)320.0450 (calculated for C₁₅H₁₀ClN₃O₃⁺: 320.0439)-[M+H]⁺

X-ray Crystallography for Three-Dimensional Structural Determination of Spirocyclic Molecules

Beyond connectivity, X-ray crystallography can confirm the absolute configuration of chiral centers, if present, and provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence crystal packing. For this compound, X-ray data would confirm the spiro fusion at C-4 of the imidazolidine and C-4' of the quinazoline, the positions of the chloro and methyl substituents, and the precise conformation of both ring systems, including any puckering or planarity deviations.

Conformational Analysis and Stereochemical Characterization of Spirocyclic Frameworks

Spirocyclic compounds possess unique conformational properties due to the shared spiro atom, which often imposes significant steric constraints and influences the flexibility of the fused rings. Conformational analysis of this compound would involve understanding the preferred spatial arrangements of its imidazolidine and quinazoline rings.

Techniques such as variable-temperature NMR (VT-NMR) can be employed to study conformational dynamics. If there are distinct conformers in equilibrium, VT-NMR might show broadening and eventual coalescence of signals as the temperature is increased, indicating a rapid interconversion between conformers. Computational methods, such as Density Functional Theory (DFT) calculations, are powerful tools for exploring the potential energy surface of this compound, identifying stable conformers, and calculating their relative energies. These calculations can predict bond lengths, angles, and vibrational frequencies, which can then be compared with experimental data from NMR, IR, and X-ray crystallography to validate the theoretical models.

Stereochemical characterization, particularly the determination of relative and absolute stereochemistry, is crucial if this compound possesses chiral centers or exhibits atropisomerism due to restricted rotation. While the current description of this compound (6'-Chloro-3'-methylspiro(imidazolidine-4,4'(1'H)-quinazoline)-2,2',5(3'H)-trione) does not explicitly indicate chirality, spiro centers can be chiral. If the spiro carbon is a stereocenter, X-ray crystallography (with anomalous dispersion) or chiroptical methods like Electronic Circular Dichroism (ECD) spectroscopy, often combined with computational predictions, would be necessary to assign the absolute configuration.

Mechanistic Research on Biological Activities of Spirocyclic Compounds

Elucidation of Molecular Mechanisms of Action for Spirocyclic Bioactives

The elucidation of molecular mechanisms of action is crucial for understanding how bioactive compounds exert their effects at a cellular and molecular level. For spirocyclic compounds in general, their mechanisms can involve a wide range of interactions, such as enzyme inhibition, receptor binding, and modulation of signaling pathways.

For "Spiro-cimqat" specifically, the detailed molecular mechanisms of action are currently under investigation. Its unique spirocyclic architecture, combining imidazolidine (B613845) and quinazoline (B50416) moieties, suggests potential for diverse interactions. Quinazoline derivatives, for instance, have been explored for their anticancer, antiviral, and anti-inflammatory properties plantaedb.com. However, the precise mechanisms by which "this compound" might exert such effects, including its specific interactions with enzymes, receptors, or other biomolecules, require comprehensive study through biochemical and pharmacological assays plantaedb.com. As of current public documentation, specific, detailed findings on the elucidated molecular mechanisms of action solely for "this compound" are not extensively available.

Identification and Characterization of Biological Targets for Spiro Compounds

Identifying and characterizing the specific biological targets of a compound is fundamental to drug discovery and development. For spiro compounds, their rigid and constrained conformations can lead to favorable target-ligand interactions, contributing to their pharmacological potencies nih.gov.

For "this compound," while its unique structure implies potential interactions with various biological targets, these specific targets have not yet been extensively characterized or publicly documented. Research is ongoing to determine which biomolecules "this compound" interacts with to elicit its biological effects plantaedb.com.

Many spirocyclic compounds exhibit significant enzyme inhibitory or modulatory activities, which are key to their therapeutic potential researchgate.net. For example, certain spiro compounds have been identified as inhibitors of monoacylglycerol lipase (B570770) (MAGL) researchgate.net and indoleamine 2,3-dioxygenase 1 (IDO1). Spiro-piperidine compounds have also been developed as inhibitors for ASH1L, a histone lysine (B10760008) methyltransferase involved in various cancers.

However, specific detailed research findings demonstrating the inhibitory or modulatory activities of "this compound" against particular enzymes such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), Proteasome, Gamma-aminobutyric acid type A receptor (GABAAR), or Urease are not extensively documented in the public domain. The determination of such specific activities for "this compound" would necessitate dedicated biochemical and pharmacological assays plantaedb.com.

Receptor binding and the subsequent modulation of downstream signaling pathways represent another critical area of mechanistic research for bioactive compounds. Spirocyclic compounds have shown affinity for various receptors, such as sigma-1 (σ1) receptors, which are involved in neurodegenerative and neuropsychiatric diseases and are overexpressed in certain tumors.

For "this compound," specific information regarding its binding affinities to receptors like Nuclear Factor-kappa B (NFκB) or its modulation of pathways such as the Unfolded Protein Response (UPR) is not extensively published. While the compound's structure suggests potential for such interactions, detailed studies are required to characterize these specific receptor binding profiles and their impact on cellular signaling pathways plantaedb.com.

Investigations into Resistance Mechanisms and Circumvention Strategies related to Spirocyclic Compounds

The development of resistance mechanisms is a significant challenge in the long-term efficacy of therapeutic agents, including spirocyclic compounds. Understanding these mechanisms, which can involve target alterations, efflux pump overexpression, or metabolic inactivation, is crucial for designing strategies to circumvent resistance.

For "this compound," there is no extensive public documentation on specific investigations into resistance mechanisms that might arise from its use or on strategies to circumvent such resistance. As research into its biological activities is ongoing, the study of potential resistance mechanisms and the development of circumvention strategies would be a subsequent and critical step in its pharmacological development.

Applications of Spirocyclic Scaffolds in Advanced Materials Research

Spirocyclic Compounds in Organic Optoelectronic Devices

The inherent structural and electronic advantages of spirocyclic scaffolds have led to their widespread use in various organic optoelectronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).

Hole Transport Materials (HTMs) in Perovskite Solar Cells (e.g., Spiro-OMeTAD)

One of the most significant applications of spirocyclic compounds is as hole transport materials (HTMs) in perovskite solar cells. The benchmark material in this field is 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, commonly known as Spiro-OMeTAD. nih.govresearchgate.net This molecule plays a crucial role in efficiently extracting photogenerated holes from the perovskite layer and transporting them to the electrode, thereby minimizing charge recombination and enhancing device efficiency. nih.gov

The success of Spiro-OMeTAD is attributed to its suitable energy levels, good film-forming properties, and high glass transition temperature, which contributes to the stability of the solar cell. researchgate.net However, pristine Spiro-OMeTAD exhibits low hole mobility and conductivity. researchgate.net To overcome this, it is often p-doped with additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP). While doping enhances conductivity, it can also introduce stability issues due to the hygroscopic nature of the additives. researchgate.netnih.gov

Recent research has focused on developing dopant-free Spiro-OMeTAD-based devices, which have shown improved stability, maintaining 95% of their initial efficiency after 60 days in an ambient environment. researchgate.net Furthermore, modifications to the Spiro-OMeTAD core and the development of new spiro-based HTMs continue to be active areas of research, aiming to further improve efficiency and long-term stability of perovskite solar cells. nih.govacs.org

Table 1: Performance of Perovskite Solar Cells with Spiro-OMeTAD as HTM

Dopant System Power Conversion Efficiency (PCE) Open-circuit Voltage (Voc) Short-circuit Current (Jsc) Fill Factor (FF)
Mn complex (1.0% w/w) 17.62% 0.9367 V 23.886 mA cm⁻² 0.78
Dopant-free 16.92% Not specified Not specified Not specified
CuSCN (comparative) 14.7% Not specified Not specified Not specified

This table presents a summary of research findings on the performance of perovskite solar cells utilizing Spiro-OMeTAD as the hole transport material under different conditions.

Thermally Activated Delayed Fluorescence (TADF) Emitters in Organic Light-Emitting Diodes (OLEDs)

Spirocyclic structures are integral to the design of highly efficient thermally activated delayed fluorescence (TADF) emitters for OLEDs. researchgate.net TADF materials enable the harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of 100%. acs.org The spiro linkage in TADF emitters helps to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for achieving a small singlet-triplet energy gap (ΔEST). acs.orgrsc.org

The rigid and bulky nature of the spiro scaffold also suppresses non-radiative decay pathways and intermolecular π-π stacking, leading to high photoluminescence quantum yields (PLQYs) and narrowband emission. researchgate.netrsc.org For instance, incorporating a spiro[fluorene-9,9′-xanthene] (SFX) scaffold into TADF emitters has resulted in devices with high external quantum efficiencies (EQEs) and minimal efficiency roll-off. acs.orgfigshare.com These emitters have demonstrated EQEs ranging from 11% to over 33%, with some achieving deep-blue emission close to the BT. 2020 standard. acs.orgrsc.org

Table 2: Performance of OLEDs with Spiro-Based TADF Emitters

Emitter Max. External Quantum Efficiency (EQE) Emission Color Full Width at Half Maximum (FWHM)
SFX-2BN 24.8% (enhanced to 27.5%) Sky-blue to Pure blue 20-22 nm
SFX-3BN 33.4% Sky-blue to Pure blue 20-22 nm
SAF-3CN 19.4% Yellowish-green Not specified
SFX-PO-DPA 11% Sky-blue to Green Not specified
SFX-PO-DPA-OMe 16% Sky-blue to Green Not specified

This table summarizes the performance characteristics of various organic light-emitting diodes that utilize spiro-based thermally activated delayed fluorescence emitters.

Spirocyclic Molecules in Other Advanced Material Systems

The utility of spirocyclic compounds extends beyond optoelectronic devices into other areas of advanced materials research, where their unique structural properties can be leveraged to enhance device performance and create novel functional materials.

Self-Polymerized Spiro-Type Interfacial Molecules for Enhanced Device Performance

To address the stability issues associated with doped HTMs in perovskite solar cells, researchers have developed self-polymerized spiro-type interfacial molecules. nih.gov A notable example is "v-spiro," a molecule that exhibits stronger intermolecular interactions and higher intrinsic hole mobility compared to Spiro-OMeTAD. researchgate.net

The key feature of v-spiro is the presence of vinyl groups that can undergo in-situ polymerization, forming a cross-linked polymeric protective layer on the perovskite surface. nih.govresearchgate.net This layer effectively suppresses moisture degradation and ion migration, leading to significantly enhanced device stability. nih.govresearchgate.net Perovskite solar cells based on poly-v-spiro have achieved impressive power conversion efficiencies of 24.54% and maintained over 90% of their initial efficiency after 2000 hours under approximately 60% humidity. nih.govresearchgate.net

Integration of Spirocyclic Structures into Nanocomposites for Functional Materials

The incorporation of spirocyclic structures into nanocomposites is an emerging area of research for creating advanced functional materials. Nanocomposites, which consist of a polymer matrix with dispersed nanofillers, can exhibit enhanced mechanical, thermal, and electrical properties. nih.govdoi.org The chemical functionalization of nanofillers is often necessary to ensure their homogeneous dispersion within the polymer matrix and to facilitate strong interfacial interactions. doi.orgresearchgate.net

Spirocyclic compounds can be utilized to functionalize the surface of nanoparticles or can be integrated into the polymer matrix itself. This can lead to nanocomposites with tailored properties for specific applications. For example, magnetic mesoporous nanocomposites have been used as catalysts for the synthesis of spirooxindoles, a prominent class of spiro compounds. researchgate.net The unique three-dimensional and rigid structure of spirocyclic molecules can influence the morphology and interfacial properties of the nanocomposite, potentially leading to materials with novel functionalities for applications in catalysis, sensing, and beyond. nih.govresearchgate.net

Derivatization and Combinatorial Library Synthesis of Spirocyclic Systems

Design Principles for Diverse Spirocyclic Derivatives

Designing diverse spirocyclic derivatives involves strategies that enable the assembly of intricate molecular frameworks with spiro linkages. A key aspect is the ability to introduce variation at multiple points within the synthetic pathway. Common approaches for constructing spirocycles include various metathesis protocols, such as ring-closing metathesis (RCM), ring-opening cross-metathesis (ROCM), ring-closing enyne metathesis (RCEM), and ring-rearrangement metathesis (RRM). Cycloaddition reactions, including [2+2], [4+2], and [2+2+2] cycloadditions, are also widely employed. Other significant reactions utilized for spirocycle construction include Claisen rearrangement, Grignard addition, Fischer indolization, Suzuki-Miyaura cross-coupling, and retro-Diels-Alder reactions.

A particularly straightforward route to spirocompounds involves dearomative spirocyclization, which transforms aromatic compounds into spirocyclic structures, often with a minimal number of synthetic steps. The strategic use of commercially available cyclic ketones as starting materials can facilitate the programmable homologation and annulation, leading to spirocycles with varying ring sizes. The focus on creating sp3-rich systems and molecules with high three-dimensionality is a contemporary design principle, as these characteristics are increasingly linked to improved drug-like properties and reduced promiscuity wikipedia.orgproquest.comresearchgate.net. This allows for the systematic exploration of chemical space and the generation of analogues and matched molecular pairs valuable for structure-activity relationship (SAR) studies wikipedia.org.

High-Throughput Synthesis of Spirocyclic Compound Collections and Screening Libraries

High-throughput synthesis (HTS) plays a pivotal role in generating extensive collections of spirocyclic compounds for biological screening. Combinatorial chemistry protocols enable the parallel synthesis of numerous derivatives from common intermediates, allowing for the rapid exploration of chemical diversity wikipedia.org. This approach is essential for populating innovative chemical space, particularly for frameworks like bis-spirocyclic structures, which act as structural complexity multipliers for small molecule compound libraries wikipedia.org.

Several specialized compound libraries feature spirocyclic molecules, designed to offer structural diversity, synthetic tractability, and physicochemical robustness for high-throughput screening. For instance, the SymeGold library includes 27,000 spirocyclic scaffolds, specifically aimed at increasing the sp3 character of molecules and avoiding "molecular flatland". Similarly, Enamine's 3D Shape Diverse Fragment Library emphasizes the synthesis of sp3-rich heterocycles and spirocyclic chemistry, providing a large variety of 3D-shaped molecules for screening. ChemDiv also offers screening libraries with rigid topologies, including spiro-heterocycles, optimized for solubility and diverse biological activity.

These libraries are typically prepared using both solid-phase and solution-phase techniques, with a significant percentage historically prepared via solid-phase methods. The design principles for these collections prioritize novelty, chemical tractability, structural integrity, favorable physicochemical properties, innovation, and diversification potential. The availability of key building blocks for most scaffolds ensures rapid resynthesis and preparation of additional analogues, supporting rapid validation and follow-up research.

Table 1: Examples of Spirocyclic Compound Libraries and Their Characteristics

Library Name / SourceKey FeaturesNumber of Spirocyclic Compounds (if specified)Primary Goal
SymeGoldStructurally diverse, synthetically tractable, physicochemically robust, sp3-rich27,000 spirocyclic scaffoldsHigh-quality hit discovery, avoiding "molecular flatland"
Enamine's 3D Shape Diverse Fragment LibraryFocus on sp3-rich heterocycles and spirocyclic chemistry, 3D shaped molecules1,200 compounds (as 3D Fragments Set)Fragment hit optimization, lead optimization
ChemDiv Screening LibrariesRigid topology (spiro-heterocycles), optimized for solubility, target diversityIncluded within collections of >1.6 million compoundsIdentification of primary hits in HTS campaigns
European Lead Factory (ELF) Public Compound Collection wikipedia.orgBis-spirocyclic frameworks, high level of saturation and 3D-dimensionalityIncluded within the collectionExploring novel chemical space, intellectual property generation

Fragment-Based Drug Discovery (FBDD) and Lead Optimization Utilizing Spirocycles

Fragment-Based Drug Discovery (FBDD) has emerged as a transformative approach in pharmaceutical research, offering a nuanced alternative to traditional high-throughput screening (HTS) methodologies. FBDD employs relatively small libraries of low-complexity fragments (typically <300 Da) that bind weakly to target proteins. Spirocycles, with their inherent three-dimensionality and conformational rigidity, are particularly well-suited for FBDD campaigns proquest.com. Their ability to define a rigid 3D space can increase specific interactions with protein binding sites, leading to improved ligand efficiency.

The FBDD workflow involves several iterative steps:

Target Selection and Protein Isolation: Meticulous selection and purification of target proteins implicated in diseases.

Biophysical Screening: Employing sensitive techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), X-ray crystallography, and thermal shift assays (TSA) to detect and characterize weak fragment binding interactions.

Hit Validation and Structural Characterization: Confirming fragment binding and obtaining structural insights into the fragment-target complex, often through X-ray crystallography.

Following hit identification, the fragment undergoes an optimization phase, leveraging structural insights to develop higher-affinity binders with enhanced specificity. This "fragment-to-lead" optimization typically involves strategies such as:

Fragment Growing: Extending the fragment by adding chemical moieties to improve interactions with the binding site.

Fragment Linking: Connecting two weakly binding fragments that bind to adjacent sites on the target.

Fragment Merging: Combining two fragments that occupy overlapping space in the binding site into a single, more potent molecule.

Spirocyclic scaffolds are highly valuable in this optimization stage because their unique structures can improve critical drug-like properties, including lipophilicity, aqueous solubility, and metabolic stability proquest.com. The introduction of spiro centers can also lead to higher ligand efficiency, a measure of how effectively each atom in a molecule contributes to binding affinity. Computational modeling, including molecular modeling, molecular dynamics simulations, and virtual screening, plays a central role in guiding these optimization efforts, enabling efficient exploration of chemical space and rational design of lead compounds. This systematic optimization process aims to generate lead compounds with potent pharmacological activity, improved selectivity, and favorable pharmacokinetic profiles, accelerating the drug discovery pipeline.

Q & A

Q. What longitudinal study designs assess this compound’s long-term stability and toxicity?

  • Methodological Answer :
  • Cohort Studies : Monitor chronic exposure effects in model organisms, adhering to ARRIVE guidelines.
  • Accelerated Aging : Use Q10 (temperature coefficient) models to extrapolate degradation rates.
  • Regulatory Alignment : Follow OECD/ICH guidelines for preclinical toxicity testing .

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